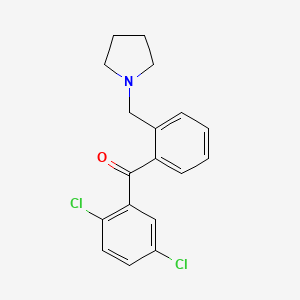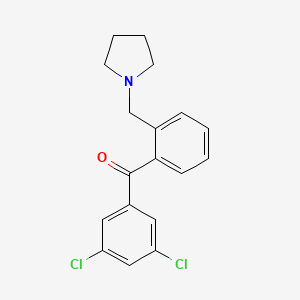
3-(3-Methylphenyl)propiophenone
Descripción general
Descripción
3-(3-Methylphenyl)propiophenone is an organic compound with the molecular formula C16H16O. It is an aromatic ketone characterized by a propiophenone structure with a methyl substituent at the meta position of the phenyl ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and other industries.
Métodos De Preparación
3-(3-Methylphenyl)propiophenone can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropiophenone with 3-tolylboronic acid in the presence of a palladium catalyst, such as Wilkinson’s catalyst, and potassium phosphate in 1,4-dioxane under an inert atmosphere . The reaction typically occurs at 60°C for about 20 hours .
Análisis De Reacciones Químicas
3-(3-Methylphenyl)propiophenone undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
3-(3-Methylphenyl)propiophenone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-Methylphenyl)propiophenone involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the compound’s carbonyl group (C=O) undergoes nucleophilic addition, where a nucleophile (such as a hydride ion) attacks the carbonyl carbon, leading to the formation of an alcohol . This process is facilitated by the presence of reducing agents like sodium borohydride or lithium aluminum hydride .
Comparación Con Compuestos Similares
3-(3-Methylphenyl)propiophenone is similar to other methylpropiophenone derivatives, such as 4-methylpropiophenone and 2-methylpropiophenone. These compounds share a similar aromatic ketone structure but differ in the position of the methyl substituent on the phenyl ring . The unique position of the methyl group in this compound can influence its reactivity and the types of reactions it undergoes .
Similar Compounds
- 4-Methylpropiophenone
- 2-Methylpropiophenone
- Propiophenone
Propiedades
IUPAC Name |
3-(3-methylphenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZJENUFNMLSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644054 | |
| Record name | 3-(3-Methylphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95465-70-6 | |
| Record name | 3-(3-Methylphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



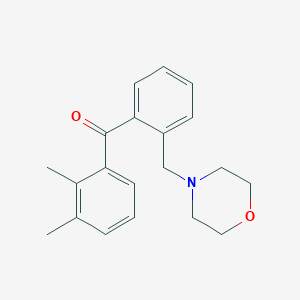
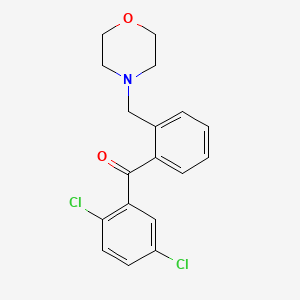
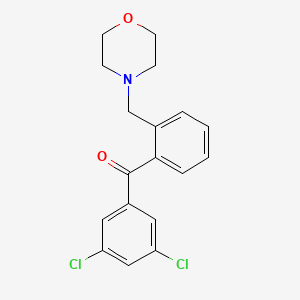


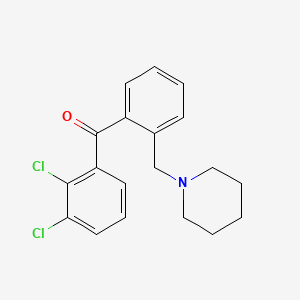
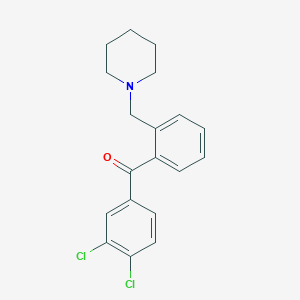

![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)

